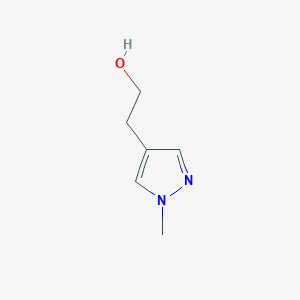![molecular formula C19H17N3O3 B063171 N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide CAS No. 177034-98-9](/img/structure/B63171.png)
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide, also known as DMBA, is a benzodiazepine derivative that has been utilized in scientific research as a tool for investigating the function of GABA receptors. DMBA has been found to have potent anxiolytic and sedative effects, and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide acts as a positive allosteric modulator of GABA receptors, enhancing the effects of GABA neurotransmission and leading to increased inhibition of neuronal activity. This mechanism is thought to underlie the anxiolytic and sedative effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide.
Biochemical and Physiological Effects:
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been found to have a number of biochemical and physiological effects, including increased GABA receptor activity, decreased neuronal excitability, and decreased anxiety and sedation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has a number of advantages for use in lab experiments, including its potent anxiolytic and sedative effects, its ability to selectively modulate GABA receptors, and its relative safety and lack of toxicity. However, N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide and its potential therapeutic applications. These include investigating the effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide on other neurotransmitter systems, such as dopamine and serotonin, and exploring the potential for N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide to be used as a treatment for anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide and to optimize its use in lab experiments.
Synthesemethoden
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-amino-5-methylbenzoic acid, followed by a series of reactions to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been utilized in a variety of scientific research applications, particularly in studies of GABA receptors and their role in anxiety and sedation. N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide has been found to have potent anxiolytic and sedative effects in animal models, and has been used to investigate the mechanisms underlying these effects.
Eigenschaften
CAS-Nummer |
177034-98-9 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-9-15-10-18(25-3)19(26-4)11-17(15)20(23-22-12)14-5-7-16(8-6-14)21-13(2)24/h5-8,10-11H,9H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
FQJHGRUTMSOBTP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)NC(=O)C |
Synonyme |
1-(4-acetylaminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine EGIS 7649 EGIS-7649 N-(4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)


![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)





